3-Matida

Vue d'ensemble

Description

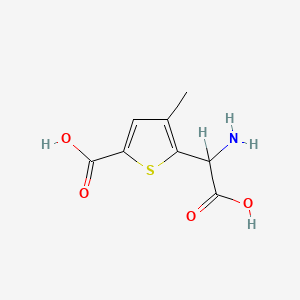

3-MATIDA: est un antagoniste du récepteur métabolique du glutamate 1 (mGlu1). Sa structure chimique est composée d'une partie thièn-2-yl-glycine, et il présente les propriétés suivantes :

Formule moléculaire: CHNOS

Poids moléculaire: 215,23 g/mol

Numéro CAS: 518357-51-2

Méthodes De Préparation

Les voies de synthèse du 3-MATIDA impliquent une synthèse stéréosélective. Notamment, le (+)-3-MATIDA et le (-)-3-MATIDA ont été synthétisés, le (+)-3-MATIDA étant identifié comme un nouvel antagoniste compétitif des mGluR1 . Malheureusement, les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées.

Analyse Des Réactions Chimiques

Le 3-MATIDA est impliqué dans diverses réactions, notamment :

Neuroprotection: Il atténue la mort neuronale dans les modèles d'ischémie cérébrale.

Activité épileptiforme: Après l'ischémie, il affecte l'activité épileptiforme.

Les réactifs et conditions communs pour ces réactions restent à être entièrement élucidés.

4. Applications de la recherche scientifique

Les chercheurs ont exploré les applications du this compound dans :

Neurosciences: Étude des lésions neuronales et de l'activité épileptiforme.

Médecine: Investigation de ses effets neuroprotecteurs potentiels.

5. Mécanisme d'action

Le mécanisme précis par lequel le this compound exerce ses effets implique les récepteurs mGlu1. Il module la neurotransmission, ce qui pourrait améliorer la signalisation GABAergique .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-Matida can be categorized into several key areas:

Neuroscience and Neurology

- Neuroprotection : Studies indicate that this compound can mitigate neuronal death in cerebral ischemia models, suggesting its potential as a therapeutic agent for stroke and other ischemic conditions .

- Epilepsy Research : The compound has been utilized to study epileptiform activity following ischemic events, providing insights into seizure mechanisms and potential interventions .

Pharmaceutical Development

- Drug Discovery : Research has highlighted the biological activity of this compound and its derivatives, which may lead to the development of new drugs targeting neurological disorders. Its selectivity for mGlu1 receptors (IC50 = 6.3 μM) positions it as a candidate for further pharmacological exploration .

- Ligand Bias Studies : Investigations into ligand bias at mGlu1 receptors have identified this compound as a compound that can selectively influence signaling pathways, paving the way for targeted therapies with fewer side effects .

Table 1: Summary of Key Studies Involving this compound

Mécanisme D'action

The precise mechanism by which 3-MATIDA exerts its effects involves mGlu1 receptors. It modulates neurotransmission, potentially enhancing GABAergic signaling .

Comparaison Avec Des Composés Similaires

Bien que l'unicité du 3-MATIDA soit notable, il est essentiel de le comparer à des composés apparentés. Malheureusement, des composés similaires spécifiques ne sont pas explicitement mentionnés dans la littérature disponible.

Activité Biologique

3-Matida, a compound with the molecular formula C₈H₉NO₄S and a molecular weight of approximately 215.23 g/mol, has garnered attention in pharmacological research due to its significant biological activity as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor plays a crucial role in various neurological processes, making this compound a compound of interest in neuropharmacology.

This compound exerts its biological effects primarily through its action on mGluR1, a receptor implicated in numerous neurological disorders. By selectively binding to this receptor, this compound influences downstream signaling pathways that are vital for synaptic transmission and neuronal excitability. This selectivity is notable as it may lead to fewer side effects compared to non-selective antagonists.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other known mGluR antagonists. The following table summarizes key features of this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₉NO₄S | Selective mGluR1 antagonist |

| (S)-MCPG | C₅H₇NO₄ | Non-selective mGluR antagonist |

| LY367385 | C₁₅H₁₈N₂O₂ | Selective mGluR1 antagonist |

| MPEP | C₁₅H₁₅N₃O₂ | Selective mGluR5 antagonist |

This compound's specificity for mGluR1 without significant interaction with other receptors distinguishes it from broader-spectrum antagonists like (S)-MCPG, potentially offering targeted therapeutic effects with reduced adverse reactions.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- Binding Affinity Studies : Research indicates that this compound demonstrates high binding affinity for mGluR1, suggesting its potential efficacy in modulating receptor activity. This was evidenced by competitive binding assays where this compound effectively displaced known ligands from the receptor site.

- In Vivo Studies : Animal models treated with this compound exhibited reduced symptoms associated with anxiety and depression, supporting its potential application in treating mood disorders. These findings were corroborated by behavioral tests that measured changes in locomotion and anxiety-related behaviors.

- Neuroprotective Effects : Additional studies have suggested that this compound may possess neuroprotective properties, potentially mitigating neuronal damage in models of neurodegenerative diseases. This was assessed through histological examination and biochemical assays measuring markers of oxidative stress and inflammation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Anxiety Disorders : A controlled study involving rodents demonstrated that administration of this compound significantly reduced anxiety-like behavior compared to control groups. The results indicated a decrease in avoidance behavior in the elevated plus maze test, suggesting anxiolytic effects.

- Neurodegeneration Model : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as measured by maze navigation tasks. Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity.

Propriétés

IUPAC Name |

5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMWRBFEDDEWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439259 | |

| Record name | 3-MATIDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518357-51-2 | |

| Record name | 3-MATIDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.